2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide
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Overview
Description
2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H22N2O5S and a molecular weight of 330.4 g/mol . It is characterized by the presence of two methoxy groups attached to a benzene ring, a morpholinoethyl group, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-(morpholino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the sulfonamide group, leading to the formation of various substituted derivatives.
Scientific Research Applications
2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. Additionally, the morpholinoethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .
Comparison with Similar Compounds
2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
2,5-dimethoxybenzenesulfonamide: Lacks the morpholinoethyl group, which may result in different biological activities and chemical reactivity.
N-(2-morpholinoethyl)benzenesulfonamide: Lacks the methoxy groups, which can affect its solubility and interaction with biological targets.
2,5-dimethoxy-N-(2-piperidinoethyl)benzenesulfonamide: Contains a piperidinoethyl group instead of a morpholinoethyl group, which may alter its pharmacokinetic properties and biological activity.
Properties
IUPAC Name |
2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-19-12-3-4-13(20-2)14(11-12)22(17,18)15-5-6-16-7-9-21-10-8-16/h3-4,11,15H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCZYHZMOOCJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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